

Synthesis of β -Damascenone from β -Ionone: Application Notes and Protocols

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Compound of Interest

Compound Name: *beta-Damascenone*

Cat. No.: *B3422015*

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This document provides detailed application notes and protocols for the synthesis of β -damascenone, a significant fragrance compound, from the readily available starting material, β -ionone. The methodologies outlined are based on established chemical transformations and offer routes for laboratory-scale synthesis.

Introduction

β -Damascenone is a key contributor to the aroma of roses and is a highly valued ingredient in the fragrance and flavor industry.^[1] Its synthesis from β -ionone is a common objective in organic chemistry. This document details two primary synthetic pathways: a multi-step conversion via an isoxazole intermediate and a more direct route involving a retro- α -ionol intermediate.

Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of β -damascenone from β -ionone, based on reported yields.

Step	Starting Material	Product	Reagents	Yield (%)	Reference
Oximation	β -Ionone	β -Ionone oxime	Hydroxylamine hydrochloride, Sodium acetate	High	[2]
Isoxazole Formation	β -Ionone oxime	β -Ionone isoxazole derivative	Halogen and its metal salts	High	[2]
Reduction to Dihydrodamascenone	β -Ionone isoxazole	β -Dihydrodamascenone	Sodium	High	[2]
Oxidation and Elimination	β -Dihydrodamascenone	β -Damascenone	Halogen free radical, Base	70.73	[2]
Synthesis via Keto-acetate	Keto-acetate 15	β -Damascenone	p-Toluene sulfonic acid	73	

Reaction Pathways

Two synthetic routes from β -ionone to β -damascenone are outlined below.

Pathway 1: Multi-step Synthesis via Isoxazole Intermediate

This pathway involves a four-step sequence starting with the oximation of β -ionone.

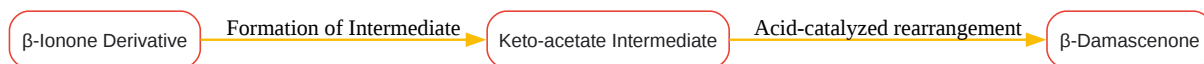


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Caption: Multi-step synthesis of β -damascenone from β -ionone.

Pathway 2: Synthesis via Retro- α -ionol Intermediate

A more direct route to β -damascenone from a β -ionone derivative proceeds through a keto-acetate intermediate.



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Caption: Direct synthesis of β -damascenone via a keto-acetate intermediate.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of β -damascenone.

Protocol 1: Synthesis of β -Damascenone via Isoxazole Intermediate

Step 1: Preparation of β -Ionone Oxime

- To a 50 mL round-bottom flask, add 3.85 g (0.06 mol) of hydroxylamine hydrochloride, 6.25 g (0.07 mol) of sodium acetate, and 10 mL of distilled water.
- Stir the mixture and add 10.00 g (0.05 mol) of β -ionone and 20 mL of ethanol.
- Heat the mixture in a water bath with stirring for 2 hours.
- After the reaction is complete, extract the mixture three times with diethyl ether.
- Combine the ether extracts and wash with 10 mL of 10% sodium bicarbonate solution.
- Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain β -ionone oxime.

Step 2: Preparation of β -Ionone Isoxazole Derivative

Detailed protocol for this step requires further specific information on the halogen and metal salts used as described in the patent.

Step 3: Preparation of β -Dihydrodamasconone

- In a reactor cooled to a temperature between -40°C and 0°C , add a solvent, the β -ionone isoxazole derivative, metallic sodium, and an organic alcohol.
- After the reaction, neutralize any excess sodium.
- Add toluene and heat the mixture to reflux for 20-48 hours to obtain β -dihydrodamascone.

Step 4: Preparation of β -Damasconone

- In an organic solvent, add an initiator, β -dihydrodamascone, and a halogenated oxidant.
- Heat the mixture to 40 - 100°C for 1-6 hours to perform an oxidative halogenation reaction.
- In the presence of an organic or inorganic base, heat the mixture to 100 - 160°C for 10-24 hours to induce an elimination reaction, yielding β -damasconone.
- A final reported yield for this step is 70.73%.

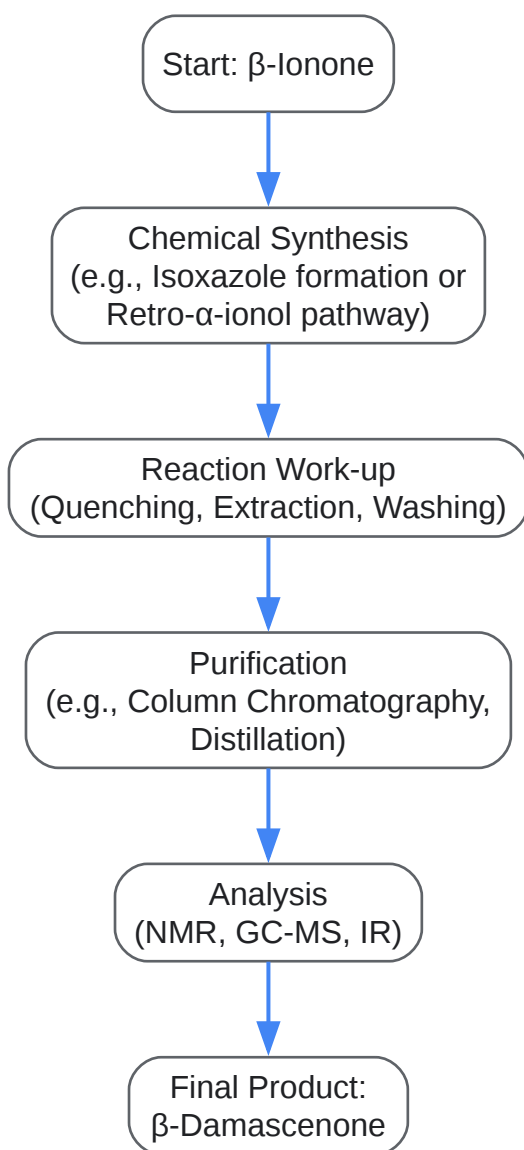
Protocol 2: Synthesis of β -Damasconone from Keto-acetate 15

- Dissolve 450 mg (1.6 mmol) of keto-acetate 15 in 10 mL of benzene.
- Add 61 mg (0.32 mmol) of p-toluene sulfonic acid to the solution.
- Stir the mixture at 50°C for 12 hours.
- After cooling, take up the mixture in ether.
- Wash the ether solution successively with sodium bicarbonate solution, water, and saturated aqueous sodium chloride solution.

- Dry the organic layer and remove the solvents under reduced pressure to yield crude β -damascenone.
- The reported yield for this process is 73% (222 mg).

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of β -damascenone is depicted below.



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Caption: General experimental workflow for the synthesis of β -damascenone.

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References

- 1. Damascenone - Wikipedia [en.wikipedia.org]
- 2. CN104003860A - Preparation method of beta-damascenone spice - Google Patents [patents.google.com]
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